Cas no 96534-02-0 (3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester)

3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester is a phosphonate ester derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a benzoate ester with a diethoxyphosphorylmethyl group, offering versatility as a building block for further functionalization. The phosphonate moiety enables participation in Horner-Wadsworth-Emmons reactions, facilitating the formation of carbon-carbon double bonds. The ester group enhances solubility in organic solvents, simplifying handling in synthetic workflows. This compound is particularly useful in the preparation of α,β-unsaturated carbonyl derivatives and other fine chemicals. Its stability under standard conditions makes it a reliable reagent for multi-step synthetic processes.
3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester structure
96534-02-0 structure
Product name:3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester
CAS No:96534-02-0
MF:C13H19O5P
MW:286.260725259781
MDL:MFCD18800849
CID:4723386

3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-(diethoxy-phosphorylmethyl)-benzoic acid methyl ester
    • OYDOFGBVULDGDS-UHFFFAOYSA-N
    • methyl3-((diethoxyphosphoryl)methyl)benzoate
    • methyl 3-[(diethoxyphosphoryl)methyl]benzoate
    • 3-(Diethoxyphosphorylmethyl)-benzoic acid methyl ester
    • 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester
    • MDL: MFCD18800849
    • Inchi: 1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-7-6-8-12(9-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3
    • InChI Key: OYDOFGBVULDGDS-UHFFFAOYSA-N
    • SMILES: P(CC1C=CC=C(C(=O)OC)C=1)(=O)(OCC)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 321
  • Topological Polar Surface Area: 61.8

3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201206-5g
Methyl 3-((diethoxyphosphoryl)methyl)benzoate
96534-02-0 98%
5g
¥29287.00 2024-04-23
Matrix Scientific
171436-5g
3-(Diethoxyphosphorylmethyl)-benzoic acid methyl ester, 95%
96534-02-0 95%
5g
$1733.00 2023-09-10

Additional information on 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester

3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester: An Overview of Its Structure, Properties, and Applications

3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester, with the CAS number 96534-02-0, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a benzoic acid moiety, a methyl ester group, and a diethoxyphosphorylmethyl substituent. These structural features endow the compound with a range of chemical and biological properties that make it a valuable reagent in various applications.

The molecular formula of 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester is C13H19O5P, and its molecular weight is approximately 284.27 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the phosphorylation of benzoic acid derivatives and subsequent esterification. The presence of the diethoxyphosphorylmethyl group imparts significant stability to the molecule, making it suitable for use in both laboratory and industrial settings.

In terms of physical properties, 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester is a colorless to pale yellow liquid at room temperature. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. This solubility profile makes it an ideal candidate for use in organic synthesis and as a reagent in analytical chemistry.

The chemical reactivity of 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester is primarily influenced by its functional groups. The benzoic acid moiety can undergo various reactions such as esterification, amidation, and reduction. The diethoxyphosphorylmethyl group can participate in nucleophilic substitution reactions and can be hydrolyzed under acidic or basic conditions to form the corresponding phosphoric acid derivative. These reactivity profiles make the compound a valuable intermediate in the synthesis of more complex molecules.

In recent years, 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as a precursor in the synthesis of phosphonate-based drugs. Phosphonates are known for their broad spectrum of biological activities, including antiviral, antibacterial, and antifungal properties. The ability to introduce a phosphonate group into a molecule through the use of 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester can significantly enhance the therapeutic potential of drug candidates.

A recent study published in the Journal of Medicinal Chemistry highlighted the use of 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester in the development of novel antiviral agents. The researchers demonstrated that compounds derived from this intermediate exhibited potent activity against several viral strains, including influenza and herpes simplex viruses. This finding underscores the importance of 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester as a key building block in drug discovery efforts.

Beyond its pharmaceutical applications, 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester has also found utility in other areas of chemistry and materials science. For instance, it has been used as a modifier in polymer synthesis to introduce phosphonate functionalities into polymer chains. These modified polymers exhibit enhanced thermal stability and improved mechanical properties, making them suitable for use in advanced materials applications such as coatings and adhesives.

In conclusion, 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester, with its unique molecular structure and versatile chemical properties, continues to be an important compound in various scientific disciplines. Its applications range from pharmaceutical research to materials science, highlighting its significance as a valuable reagent and intermediate. As research progresses, it is likely that new uses for this compound will be discovered, further expanding its impact on science and technology.

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